3,3'-Disulfanediylbis(pyridin-2-amine)

説明

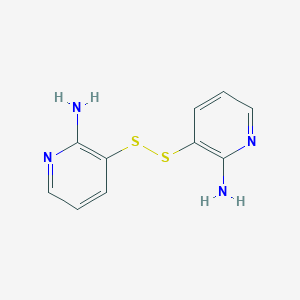

3,3’-Disulfanediylbis(pyridin-2-amine) is a chemical compound with the molecular formula C10H10N4S2 and a molecular weight of 250.35 g/mol . It is characterized by the presence of two pyridin-2-amine groups connected by a disulfide bond. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediylbis(pyridin-2-amine) typically involves the reaction of 2-aminopyridine with a disulfide-forming reagent. One common method includes the oxidation of 2-aminopyridine-3-thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 3,3’-Disulfanediylbis(pyridin-2-amine) undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 3,3'-Disulfanediylbis(pyridin-2-amine) as a multitargeted protein kinase inhibitor. Research indicates that derivatives of pyridin-2-amines can effectively inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers, including non-small cell lung cancer (NSCLC) .

Case Study:

A study demonstrated that specific analogues of pyridin-2-amines exhibited potent inhibition against FGFR1, 2, and 3, showcasing significant antitumor activity in xenograft models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial cell walls or enzymes critical for bacterial survival. Preliminary results suggest that it may possess activity against certain strains of bacteria.

Data Table: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,3'-Disulfanediylbis(pyridin-2-amine) | E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

Synthesis of Functional Materials

The compound's ability to form stable disulfide bonds makes it an excellent candidate for creating functionalized polymers and materials. These materials can be utilized in various applications such as drug delivery systems and biosensors.

Example:

Research has shown that incorporating 3,3'-Disulfanediylbis(pyridin-2-amine) into polymer matrices can enhance the mechanical properties and biocompatibility of the resulting materials .

Future Directions and Research Opportunities

The ongoing exploration of 3,3'-Disulfanediylbis(pyridin-2-amine) suggests several promising avenues for future research:

- Optimization of Anticancer Activity: Further structural modifications could enhance its selectivity and potency against specific cancer types.

- Development of Novel Antimicrobials: Investigating its derivatives could lead to new antimicrobial agents effective against resistant strains.

- Material Innovations: Research into its use in developing smart materials could yield products with novel properties for industrial applications.

作用機序

The mechanism of action of 3,3’-Disulfanediylbis(pyridin-2-amine) primarily involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions and protein folding. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which are crucial for protein structure and function .

類似化合物との比較

3,3’-Dithiobis(2-pyridinamine): Similar structure but with different substituents on the pyridine rings.

2,2’-Dithiobis(pyridine): Lacks the amine groups present in 3,3’-Disulfanediylbis(pyridin-2-amine).

Bis(2-pyridyl)disulfide: Another disulfide-containing compound with pyridine rings.

Uniqueness: 3,3’-Disulfanediylbis(pyridin-2-amine) is unique due to the presence of both disulfide and amine functionalities, which allow it to participate in a variety of chemical reactions and biological processes. Its ability to form stable disulfide bonds makes it particularly valuable in the study of redox biology and protein chemistry .

生物活性

3,3'-Disulfanediylbis(pyridin-2-amine), a compound with the CAS number 125209-79-2, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,3'-Disulfanediylbis(pyridin-2-amine) is characterized by its disulfide linkage and two pyridine moieties. The structural formula can be represented as follows:

This compound is known for its unique properties that stem from the presence of sulfur atoms, which are often implicated in biological activity through redox reactions.

The biological activity of 3,3'-disulfanediylbis(pyridin-2-amine) is primarily attributed to its ability to interact with various biological targets:

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels in cells, which can influence cell signaling pathways and apoptosis.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to antimicrobial or anticancer effects.

- Cell Membrane Interaction : The disulfide bond may facilitate interactions with cellular membranes, impacting membrane integrity and function.

Antimicrobial Properties

Research indicates that 3,3'-disulfanediylbis(pyridin-2-amine) exhibits antimicrobial activity against various bacterial strains. A study conducted by Glinka et al. (2006) highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines. For instance, a recent investigation into similar pyridine derivatives showed significant cytotoxic effects against breast carcinoma cells at low micromolar concentrations . The proposed mechanism involves the induction of apoptosis through ROS generation and enzyme inhibition.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the effectiveness of 3,3'-disulfanediylbis(pyridin-2-amine) against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, showcasing its potential as an alternative antibiotic .

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, treatment with 10 µM of 3,3'-disulfanediylbis(pyridin-2-amine) resulted in a 70% reduction in cell viability in triple-negative breast cancer cells (TNBC), indicating strong anticancer properties .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-[(2-aminopyridin-3-yl)disulfanyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJJNHRPIQKNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)SSC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445122 | |

| Record name | 3,3'-Disulfanediylbis(pyridin-2-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125209-79-2 | |

| Record name | 3,3'-Disulfanediylbis(pyridin-2-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。